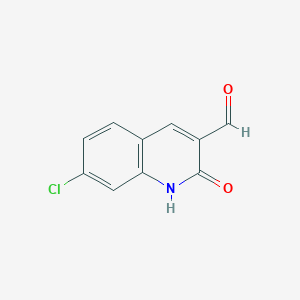

7-Chloro-2-hydroxyquinoline-3-carbaldehyde

Description

Global Significance of the Quinoline (B57606) Nucleus in Medicinal and Synthetic Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their use in treating a wide range of human diseases. The historical significance of quinoline is rooted in the discovery of quinine, an antimalarial drug isolated from the bark of the Cinchona tree. This discovery spurred extensive research into synthetic quinoline-based antimalarials, such as chloroquine (B1663885) and mefloquine.

Beyond its antimalarial prowess, the quinoline nucleus is a key component in drugs with diverse therapeutic applications, including antibacterial (e.g., ciprofloxacin), anticancer, anti-inflammatory, and antihypertensive agents. This wide spectrum of biological activity underscores the versatility of the quinoline scaffold in drug design and development. In synthetic chemistry, quinoline and its derivatives are valuable building blocks for the construction of more complex molecules and supramolecular structures. Their reactivity allows for a wide range of chemical transformations, making them indispensable tools for organic chemists.

Strategic Importance of Functionalized Quinoline-3-Carbaldehyde Scaffolds

Within the broad family of quinoline derivatives, those functionalized with a carbaldehyde group at the 3-position (quinoline-3-carbaldehydes) are of particular strategic importance. The aldehyde functionality serves as a versatile chemical handle, enabling a plethora of subsequent chemical modifications. These scaffolds are key intermediates in the synthesis of a wide variety of heterocyclic systems through condensation reactions, cycloadditions, and other transformations.

The reactivity of the aldehyde group allows for the facile introduction of diverse functional groups and the construction of fused ring systems, leading to the generation of large libraries of novel compounds for biological screening. For instance, quinoline-3-carbaldehydes can be readily converted into Schiff bases, chalcones, and other derivatives that often exhibit enhanced or entirely new biological activities. This synthetic flexibility makes functionalized quinoline-3-carbaldehydes highly sought-after starting materials in the quest for new therapeutic agents and functional materials.

Overview of 7-Chloro-2-hydroxyquinoline-3-carbaldehyde in Contemporary Research

This compound is a specific derivative that has garnered interest in contemporary chemical research. Its structure combines the key features of a quinoline core, a reactive aldehyde group, and specific substitutions (a chloro group at position 7 and a hydroxy group at position 2) that can influence its chemical and biological properties. The 2-hydroxy group indicates that this compound exists in tautomeric equilibrium with its 2-quinolone form.

While dedicated research solely focused on this exact molecule is not as extensive as for some other quinoline derivatives, its synthesis and potential applications can be understood within the broader context of quinoline chemistry. The presence of the chlorine atom at the 7-position can modulate the electronic properties and lipophilicity of the molecule, which in turn can affect its biological activity and reactivity.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 73568-43-1 |

| Molecular Formula | C₁₀H₆ClNO₂ |

| Molecular Weight | 207.61 g/mol |

| Appearance | Solid |

The synthesis of this compound is typically achieved through a well-established synthetic route known as the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.org This reaction involves the formylation of an appropriately substituted acetanilide. In the case of this specific compound, the likely starting material is 4-chloroacetanilide. The Vilsmeier-Haack reaction of 4-chloroacetanilide would yield the intermediate 2,7-dichloroquinoline-3-carbaldehyde. Subsequent hydrolysis of the 2-chloro group would then furnish the desired this compound. rsc.org

The reactivity of this compound is primarily dictated by its aldehyde group. This functional group can readily undergo condensation reactions with various nucleophiles, such as amines and active methylene (B1212753) compounds, to form a diverse range of derivatives. These derivatives, including Schiff bases and chalcones, are often synthesized to explore their potential biological activities, such as antimicrobial or anticancer properties. The quinoline nitrogen and the phenolic hydroxyl group can also participate in coordination with metal ions, suggesting potential applications in materials science and catalysis. While specific, in-depth research on the biological activities of this compound itself is limited in publicly available literature, its structural motifs are present in compounds with known biological relevance. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-2-1-6-3-7(5-13)10(14)12-9(6)4-8/h1-5H,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMKBPCYPXSKPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)C(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501116 | |

| Record name | 7-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73568-43-1 | |

| Record name | 7-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73568-43-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Chloro 2 Hydroxyquinoline 3 Carbaldehyde

Established Synthetic Routes and Mechanistic Considerations

The traditional synthesis of the 7-Chloro-2-hydroxyquinoline-3-carbaldehyde scaffold relies on well-documented chemical reactions. These routes often involve multi-step processes, including the formation of a key intermediate followed by conversion to the final product. Mechanistic understanding of these pathways is crucial for optimizing reaction outcomes.

Vilsmeier-Haack Formylation Pathways

A primary and widely employed method for synthesizing the precursor to the target molecule is the Vilsmeier-Haack reaction. This reaction facilitates the cyclization and formylation of substituted acetanilides to produce 2-chloro-3-formylquinoline derivatives. The general mechanism involves the reaction of an N-arylacetamide with the Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide), which acts as both a formylating and cyclizing agent. The resulting 2,7-dichloro-3-formylquinoline intermediate is then hydrolyzed to yield this compound.

The efficiency of the Vilsmeier-Haack cyclization is highly dependent on the reaction conditions. Key parameters that are often optimized include the molar ratio of the reagents and the reaction temperature. Research has shown that a significant excess of the Vilsmeier reagent is necessary for achieving high yields.

One study systematically optimized the reaction using m-methoxyacetanilide as a model substrate. The findings indicated that the maximum yield was achieved when using 12 molar equivalents of phosphorus oxychloride (POCl₃) at a temperature of 90°C. Lower molar ratios or temperatures resulted in incomplete conversion and reduced yields.

| Entry | Molar Ratio (POCl₃ : Acetanilide) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | 3 | 80-90 | 25 |

| 2 | 5 | 80-90 | 42 |

| 3 | 8 | 80-90 | 65 |

| 4 | 10 | 80-90 | 75 |

| 5 | 12 | 90 | 82 |

| 6 | 15 | 90 | 82 |

Data derived from optimization studies on Vilsmeier-Haack cyclization.

The synthesis of this compound via the Vilsmeier-Haack pathway begins with a specifically substituted precursor. The starting material is N-(4-chlorophenyl)acetamide, which is prepared by the acetylation of 4-chloroaniline (B138754).

The nature of the substituent on the precursor's aromatic ring significantly influences the reaction's success. It has been observed that acetanilides bearing electron-donating groups, particularly at the meta-position, facilitate the cyclization and lead to higher yields and shorter reaction times. Conversely, precursors with electron-withdrawing groups, such as the chloro group in N-(4-chlorophenyl)acetamide, generally result in lower yields of the corresponding 2-chloro-3-formylquinoline. For instance, while acetanilides with methoxy (B1213986) or methyl groups can produce yields in the range of 70-85%, those with chloro or bromo groups typically yield products in the 45-60% range under similar conditions.

Microwave-Assisted Hydrolysis Protocols for Conversion from Chloro-Quinoline Precursors

Following the Vilsmeier-Haack reaction, the intermediate 2,7-dichloro-3-formylquinoline must be converted to the final product. This is achieved through the hydrolysis of the chloro group at the C-2 position to a hydroxy group. While this can be done through conventional heating with aqueous acid, microwave-assisted protocols have emerged as a more efficient alternative.

Microwave irradiation significantly accelerates the hydrolysis reaction, drastically reducing the time required from hours to minutes. In a typical procedure, the 2-chloro-3-formylquinoline derivative is treated with acetic acid and sodium acetate (B1210297) under microwave irradiation. The conditions can be fine-tuned to selectively yield the desired 2-hydroxy product. One study demonstrated that irradiating 2-chloro-3-formylquinoline with sodium acetate in acetic acid at 320 W for 5 minutes produced the corresponding 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (the keto tautomer of the target compound) in a 92% yield. elixirpublishers.com

| Method | Reagents | Power (W) | Time (min) | Product | Yield (%) |

|---|---|---|---|---|---|

| Conventional | 70% Acetic Acid | - | Several hours | 2-Hydroxyquinoline (B72897) | Moderate |

| Microwave 1 | Acetic Acid | 480 | 10 | Mixture | 30 |

| Microwave 2 | Acetic Acid / Sodium Acetate | 320 | 10 | Mixture | 48 |

| Microwave 3 (Optimized) | Acetic Acid / Sodium Acetate | 320 | 5 | 2-Hydroxyquinoline | 92 |

Comparison of conventional and microwave-assisted hydrolysis of 2-chloro-3-formylquinoline. elixirpublishers.com

Condensation Reactions in Quinoline (B57606) Scaffold Assembly

Alternative to the Vilsmeier-Haack approach, the core quinoline scaffold can be assembled through classical condensation reactions. These methods build the heterocyclic ring system from acyclic precursors.

Conrad-Limpach Synthesis: This method involves the condensation of an aniline (B41778) with a β-ketoester. researchgate.netwikipedia.org To produce a 7-chloro substituted quinoline, 4-chloroaniline would be reacted with a suitable β-ketoester. The reaction typically proceeds in two stages: an initial condensation at a lower temperature to form an enamine, followed by a high-temperature thermal cyclization (around 250°C) to form the quinolone ring. wikipedia.orgsynarchive.com The use of high-boiling inert solvents like mineral oil can significantly improve the yield of the cyclization step, with some reactions achieving yields as high as 95%. wikipedia.org Depending on the reaction conditions and the specific ketoester used, this synthesis can lead to either 4-hydroxyquinolines or, via the Knorr variation, 2-hydroxyquinolines. researchgate.net

Camps Cyclization: The Camps cyclization is an intramolecular condensation of an o-acylaminoacetophenone in the presence of a base (e.g., hydroxide (B78521) ion) to yield hydroxyquinolines. wikipedia.org For the synthesis of the target compound, a precursor such as 1-(2-amino-4-chlorophenyl)ethanone (B2875990) would first be acylated and then subjected to basic conditions to induce ring closure. This reaction can produce a mixture of 2-hydroxy and 4-hydroxyquinoline (B1666331) isomers, with the product ratio being dependent on the specific structure of the starting material and the reaction conditions. wikipedia.org

Innovations in Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methodologies. In the context of this compound synthesis, this has led to the adoption of green chemistry principles and innovative technologies.

Microwave-Assisted Synthesis: As noted in the hydrolysis step, microwave irradiation is a key green technology. Its application extends to the Vilsmeier-Haack reaction itself, where it can dramatically shorten reaction times from hours to minutes while maintaining good yields. asianpubs.orgmdpi.comnih.govnih.gov This reduction in energy consumption and reaction time aligns with the core tenets of green chemistry.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative. The phenomenon of acoustic cavitation enhances mass transfer and reaction rates. nih.govrsc.org Ultrasound irradiation has been successfully used in various stages of quinoline synthesis, leading to higher yields, greater product purity, and significantly reduced reaction times compared to conventional heating methods. researchgate.netnih.govrsc.orgmdpi.comnih.gov

Alternative Vilsmeier-Haack Reagents: To address the hazardous nature of reagents like phosphorus oxychloride, researchers have explored greener alternatives for preparing the Vilsmeier-Haack reagent. One approach involves using phthaloyl dichloride with DMF, which avoids toxic reagents and byproducts; the phthalic anhydride (B1165640) byproduct can be easily recovered by filtration. scirp.org Another explored alternative is the use of a methane (B114726) sulfonyl chloride-DMF adduct, which may offer a safer profile for Vilsmeier-Haack type reactions.

Regioselective and Chemoselective Synthetic Transformations

A primary and highly effective method for the regioselective synthesis of the 2-chloroquinoline-3-carbaldehyde (B1585622) framework is the Vilsmeier-Haack reaction. ijsr.net This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to react with electron-rich aromatic compounds. wikipedia.org

For the synthesis of the target compound's precursors, appropriately substituted N-arylacetamides or acetophenone (B1666503) oximes serve as the key starting materials. ijsr.net The reaction proceeds via an electrophilic substitution mechanism where the Vilsmeier reagent attacks the aromatic ring, leading to simultaneous cyclization and formylation. wikipedia.orgorganic-chemistry.org The reaction is highly regioselective; for instance, the cyclization of N-arylacetamides bearing electron-donating groups at the meta-position facilitates the formation of the quinoline ring. This process chemoselectively installs a chloro group at the 2-position and a formyl (carbaldehyde) group at the 3-position of the quinoline core.

The synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes has been successfully carried out from the corresponding 4-substituted-1-phenylethanone oximes using the POCl₃/DMF reagent system. ijsr.net The general pathway involves heating the respective oxime with the Vilsmeier reagent, followed by hydrolysis, to yield the desired aldehyde. ijsr.net This approach highlights the versatility of the Vilsmeier-Haack reaction in creating diversely substituted quinoline-3-carbaldehydes.

The conversion of the 2-chloro group to the desired 2-hydroxy (or its tautomeric 2-oxo) functionality can be achieved through subsequent reactions, such as microwave-assisted hydrolysis using acetic acid and sodium acetate. nih.gov

Table 1: Synthesis of Substituted 2-Chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction This table summarizes yields for various quinoline derivatives prepared using the Vilsmeier-Haack reaction on substituted acetophenone oximes.

| Starting Material (Substituted Acetophenone Oxime) | Product (6-Substituted-2-chloroquinoline-3-carbaldehyde) | Yield (%) |

| 4-Chloro-1-phenylethanone oxime | 2,6-Dichloroquinoline-3-carbaldehyde | 75% |

| 4-Methyl-1-phenylethanone oxime | 2-Chloro-6-methylquinoline-3-carbaldehyde | 80% |

| 4-Methoxy-1-phenylethanone oxime | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | 72% |

| 4-Nitro-1-phenylethanone oxime | 2-Chloro-6-nitroquinoline-3-carbaldehyde | 65% |

Data sourced from International Journal of Science and Research (IJSR). ijsr.net

Catalytic Methodologies in Quinoline Synthesis

While the Vilsmeier-Haack reaction is specific for the 3-formyl-2-chloro pattern, the construction of the fundamental quinoline ring itself benefits from a wide array of catalytic methodologies. These methods are crucial for generating the diverse precursors needed for complex quinoline derivatives and often provide milder and more environmentally benign alternatives to classical named reactions like the Skraup or Friedländer syntheses. mdpi.compharmaguideline.com

Transition-metal catalysts are extensively used in modern quinoline synthesis. numberanalytics.com Palladium and copper catalysts, for example, are effective in cross-coupling and cyclization reactions that form the quinoline core. numberanalytics.com Rhodium and ruthenium catalysts have been employed in cascade C-H activation and heteroannulation reactions to produce substituted quinolines. mdpi.com These catalytic cycles often allow for high atom economy and the use of readily available starting materials. mdpi.com

In recent years, there has been a significant shift towards developing sustainable and reusable catalytic systems. acs.org Nanocatalysts, which bridge the gap between homogeneous and heterogeneous catalysis, offer advantages such as high efficiency, large surface area, and ease of recovery and reuse. acs.org For instance, magnetic iron oxide (Fe₃O₄) nanoparticles have been used to catalyze the synthesis of quinoline derivatives in green solvents like water. acs.org Similarly, solid acid catalysts such as Nafion NR50 have been utilized for the Friedländer quinoline synthesis under microwave conditions, providing an environmentally friendly approach. mdpi.com The use of heterogeneous catalysts simplifies product purification and reduces chemical waste, aligning with the principles of green chemistry. numberanalytics.com

Table 2: Overview of Modern Catalytic Systems for Quinoline Synthesis

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages |

| Transition Metal | Palladium (Pd) Complexes | Cross-coupling, C-H Activation | High efficiency and selectivity in forming C-C and C-N bonds. mdpi.comnumberanalytics.com |

| Transition Metal | Copper (Cu) Complexes | Ullmann-type coupling, Annulation | Catalyzes reactions of readily available substrates like ketones and anthranils. mdpi.comnumberanalytics.com |

| Transition Metal | Rhodium (Rh) / Ruthenium (Ru) | C-H Activation, Annulation | Enables cascade reactions for efficient construction of the quinoline core. mdpi.com |

| Heterogeneous Acid | Nafion NR50 | Friedländer Synthesis | Reusable solid acid catalyst, suitable for microwave-assisted green synthesis. mdpi.com |

| Nanocatalyst | Fe₃O₄ Nanoparticles | Multi-component Reactions | High yields, short reaction times, reusable, and compatible with green solvents. acs.org |

Chemical Reactivity and Derivatization Pathways of 7 Chloro 2 Hydroxyquinoline 3 Carbaldehyde

Transformation via the Aldehyde Functional Group

The aldehyde group at the C-3 position of the quinoline (B57606) ring is a key site for chemical transformations, readily undergoing condensation reactions with various nucleophiles.

Formation of Schiff Bases and Imines

The condensation of 7-Chloro-2-hydroxyquinoline-3-carbaldehyde with primary amines serves as a straightforward method for the synthesis of Schiff bases, also known as imines. This reaction typically proceeds by heating the aldehyde with a variety of substituted anilines in a suitable solvent, such as acetone. rsc.org The resulting N-(substituted-phenyl)methanimine derivatives are formed through the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. rsc.org

This reactivity is a common feature of quinoline-3-carbaldehydes and has been utilized to synthesize a range of Schiff base derivatives with potential biological applications. figshare.comresearchgate.net The formation of these imine linkages is a versatile tool for introducing diverse structural motifs onto the quinoline scaffold.

Synthesis of Hydrazone and Thiosemicarbazone Derivatives

The aldehyde functionality of this compound readily reacts with hydrazine (B178648) derivatives to form hydrazones. nih.govresearchgate.netepstem.net For instance, condensation with phenylhydrazine (B124118) yields the corresponding Schiff base, which can then undergo intramolecular cyclization under specific conditions. rsc.org The reaction with hydrazine hydrate (B1144303) is also a common route to produce hydrazone derivatives. rsc.org

Similarly, the reaction with thiosemicarbazide (B42300) leads to the formation of thiosemicarbazone derivatives. Thiosemicarbazones are a class of compounds known for their wide range of biological activities, and their synthesis from quinoline aldehydes has been a subject of interest in medicinal chemistry. nih.gov The general synthetic pathway involves the condensation of the aldehyde with a thiosemicarbazide, often in an alcoholic solvent.

| Reactant | Resulting Derivative | Reaction Conditions |

|---|---|---|

| Phenylhydrazine | Schiff Base (Hydrazone precursor) | Condensation in the presence of a natural surfactant. rsc.org |

| Hydrazine Hydrate | 1H-pyrazolo[3,4-b]quinolin-3-amine (via cyclization) | Cycloaddition reaction. rsc.org |

| Thiosemicarbazide | Thiosemicarbazone | Typically involves condensation in a suitable solvent. |

Multicomponent Condensation Reactions for Complex Heterocyclic Systems

This compound is a valuable building block in multicomponent reactions (MCRs), which allow for the efficient one-pot synthesis of complex heterocyclic systems. rsc.org These reactions involve the simultaneous combination of three or more reactants to form a single product that incorporates a substantial portion of all the starting materials. nih.gov

For example, 2-chloro-3-formylquinolines can participate in multicomponent reactions with compounds like 6-amino-pyrimidine-2,4(1H,3H)-diones and 5-methyl-2,4-dihydro-3H-pyrazol-3-one in the presence of a catalyst such as L-proline to yield complex fused heterocyclic systems like dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones. rsc.org Similarly, reactions with 5,5-dimethylcyclohexane-1,3-dione (B117516) and 6-amino-pyrimidine-2,4(1H,3H)-diones can produce dihydrobenzo[b]pyrimido figshare.comnih.govnaphthyridine-2,4(1H,3H)-diones and 1H-chromeno[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones. rsc.org These examples highlight the utility of this aldehyde in generating molecular diversity through convergent and atom-economical synthetic strategies.

Modifications at the Quinoline Ring System

Beyond the reactivity of the aldehyde group, the quinoline ring itself, particularly the C-2 position, offers opportunities for further chemical modification.

Nucleophilic Substitution Reactions at the C-2 Position

The chlorine atom at the C-2 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functional groups at this position, further diversifying the chemical space accessible from this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While extensive research on the direct palladium-catalyzed cross-coupling of this compound is not widely documented in the available literature, the reactivity of similar chloro-substituted quinoline systems provides a strong indication of its potential derivatization pathways. The chloro-substituent at the C-7 position is a suitable handle for various coupling reactions, enabling the introduction of a wide array of functional groups.

The general catalytic cycle for these reactions involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The specific type of cross-coupling reaction is determined by the nature of the organometallic reagent used.

Common palladium-catalyzed cross-coupling reactions that could be applied to this compound include:

Suzuki-Miyaura Coupling: This reaction employs organoboron reagents (boronic acids or esters) to form carbon-carbon bonds. The reaction of this compound with an aryl or vinyl boronic acid would be expected to yield the corresponding 7-aryl or 7-vinyl-2-hydroxyquinoline-3-carbaldehyde. Studies on similar molecules, such as 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, have demonstrated the feasibility of Suzuki-Miyaura coupling on chloro-substituted quinoline rings. doaj.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling aryl halides with amines. Applying this to this compound would allow for the synthesis of various 7-amino-2-hydroxyquinoline-3-carbaldehyde derivatives. This methodology has been successfully used for the amination of other halogenated quinolines. scienceopen.comwikipedia.orgias.ac.inorganic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of aryl halides with alkenes to form substituted alkenes. This would enable the introduction of vinyl groups at the C-7 position of the quinoline ring. mdpi.comresearchgate.netnumberanalytics.comnih.gov

Sonogashira Coupling: This reaction utilizes terminal alkynes to form carbon-carbon bonds with aryl halides, leading to the synthesis of alkynyl-substituted aromatic compounds. The Sonogashira coupling of this compound would provide access to 7-alkynyl-2-hydroxyquinoline-3-carbaldehydes. Research on other 2-chloroquinoline-3-carbaldehydes has shown successful Sonogashira coupling at the chloro position. rsc.org

The successful execution of these reactions would depend on the optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, to achieve the desired regioselectivity and yield.

Derivatization at the Chloro Substituent (C-7)

The chloro substituent at the C-7 position of this compound is a key site for derivatization, primarily through the palladium-catalyzed cross-coupling reactions discussed previously. The replacement of the chlorine atom allows for the introduction of a diverse range of substituents, thereby modifying the electronic and steric properties of the molecule. This functionalization is crucial for tuning the compound's biological activity and material properties.

For example, the introduction of different aryl groups via Suzuki-Miyaura coupling can significantly impact the photophysical properties of the resulting compounds. nih.gov Similarly, the introduction of various amino groups through Buchwald-Hartwig amination can lead to derivatives with altered biological profiles. scienceopen.comwikipedia.orgias.ac.inorganic-chemistry.org The versatility of these derivatization strategies at the C-7 position underscores the importance of this compound as a building block in the synthesis of novel functional molecules.

Chelation Chemistry and Metal Complexation

The presence of the 2-hydroxy and 3-carbaldehyde groups in this compound provides an excellent bidentate chelation site for metal ions. The deprotonated hydroxyl group and the carbonyl oxygen of the aldehyde group can coordinate to a metal center, forming stable chelate rings. This property has been exploited in the synthesis of various transition metal complexes.

Synthesis and Structural Elucidation of Transition Metal Complexes (e.g., Cu(II) Complexes)

Derivatives of this compound, particularly Schiff base ligands formed by the condensation of the aldehyde group with various primary amines, have been extensively used to synthesize transition metal complexes. For instance, the condensation of this compound with 2,2′-thiodianiline yields a novel imine quinoline ligand (IQL). This ligand readily forms complexes with copper(II) ions. hes-so.ch

The synthesis of these complexes typically involves the reaction of the ligand with a metal salt, such as copper(II) chloride dihydrate, in a suitable solvent like ethanol. The stoichiometry of the reaction can be controlled to produce complexes with different metal-to-ligand ratios, for example, 1:1 (CuL) and 1:2 (CuL₂). hes-so.ch

The structural elucidation of these complexes is carried out using a combination of spectroscopic and analytical techniques, including:

FTIR Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=N (imine) and C-O (phenolic) groups upon complexation.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry of the coordination sphere.

NMR Spectroscopy (¹H and ¹³C): To characterize the ligand and to confirm its coordination to the metal, although the paramagnetic nature of some metal ions like Cu(II) can lead to broad signals.

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.

Powder X-ray Diffraction (pXRD): To determine the crystalline nature of the synthesized compounds.

These studies have revealed that the ligands derived from this compound can coordinate to metal ions in a bidentate or tridentate fashion, depending on the specific ligand structure and the metal ion.

Ligand Design and Coordination Modes in Metallodrug Research

The design of ligands derived from this compound is a key aspect of their application in metallodrug research. By modifying the amine used in the Schiff base condensation, the steric and electronic properties of the resulting ligand can be fine-tuned. This, in turn, influences the coordination geometry, stability, and biological activity of the corresponding metal complexes.

The coordination modes of these ligands are critical to their function. For instance, the formation of stable five- or six-membered chelate rings with the metal ion is a common feature. The geometry of the resulting complex (e.g., square planar, tetrahedral, or octahedral) is determined by the coordination number of the metal ion and the nature of the ligand and any co-ligands. These structural features are intimately linked to the biological activity of the metallodrugs, influencing their ability to interact with biological targets such as DNA or enzymes.

Spectroscopic and Structural Characterization Techniques for 7 Chloro 2 Hydroxyquinoline 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

While complete, published NMR data for 7-Chloro-2-hydroxyquinoline-3-carbaldehyde is not extensively detailed in the available literature, the expected chemical shifts can be inferred from the analysis of closely related quinoline (B57606) carbaldehyde derivatives.

Proton (¹H) NMR: The ¹H NMR spectrum of a quinoline carbaldehyde derivative typically shows distinct signals for the aldehyde proton, aromatic protons on the quinoline core, and any hydroxyl protons. The aldehyde proton (HC=O) is highly deshielded and characteristically appears as a singlet in the downfield region, often around δ 10.0 ppm. For instance, in 8-hydroxyquinoline-7-carbaldehyde, this proton signal is observed at 10.41 ppm. mdpi.com The aromatic protons of the quinoline ring system resonate in the region of δ 7.0–9.0 ppm, with their specific shifts and coupling patterns depending on the substitution pattern. mdpi.com The hydroxyl (-OH) proton signal can be broad and its position variable, often appearing at a very downfield position if involved in intramolecular hydrogen bonding.

Carbon-13 (¹³C) NMR: In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group is a key diagnostic signal, typically found in the highly deshielded region of δ 185-195 ppm. mdpi.com For example, the carbonyl carbon in 5-methyl-8-hydroxyquinoline-7-carbaldehyde appears at 192.3 ppm. mdpi.com The carbons of the quinoline ring produce a series of signals in the aromatic region (approximately δ 115–160 ppm). The carbon bearing the hydroxyl group (C2) and the carbon bearing the chloro group (C7) would be expected to show shifts influenced by the electronegativity of these substituents.

The following table summarizes ¹H and ¹³C NMR data for representative quinoline carbaldehyde derivatives, providing a basis for predicting the spectral features of this compound.

| Compound | Solvent | Selected ¹H NMR Chemical Shifts (δ, ppm) | Selected ¹³C NMR Chemical Shifts (δ, ppm) |

| 8-Hydroxyquinoline-7-carbaldehyde | DMSO-d₆ | 10.41 (s, 1H, HC=O), 9.07-7.24 (m, aromatic) mdpi.com | Data not specified in the source |

| 5-Chloro-8-hydroxyquinoline-7-carbaldehyde | CDCl₃ | Data not fully specified in the source mdpi.com | Data not specified in the source |

| 5-Methyl-8-hydroxyquinoline-7-carbaldehyde | CDCl₃ | 10.36 (s, 1H, HC=O), 8.90-7.53 (m, aromatic), 2.56 (s, 3H, CH₃) mdpi.com | 192.3 (C=O), 157.4-117.2 (aromatic), 17.9 (CH₃) mdpi.com |

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the molecular structure of this compound, a series of two-dimensional (2D) NMR experiments are employed. ipb.pt

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically on adjacent carbons. It would be essential for tracing the connectivity of the protons around the quinoline rings. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It allows for the definitive assignment of the carbon signal for each protonated carbon in the molecule. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). ipb.pt It is particularly powerful for identifying quaternary (non-protonated) carbons and for confirming the placement of substituents. For example, an HMBC experiment would show a correlation between the aldehyde proton (H-C=O) and the C3 carbon of the quinoline ring, confirming the position of the carbaldehyde group. ipb.pt

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment can be used to determine the spatial proximity of protons, which is crucial for confirming stereochemistry and conformation in more complex derivatives.

Together, these advanced techniques provide a robust and definitive method for the complete structural characterization of the target molecule and its derivatives in solution. ipb.pt

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Analysis of Functional Group Vibrations (e.g., C=O stretch)

IR spectroscopy is highly effective for identifying the key functional groups within this compound. The most prominent absorption band is typically that of the carbonyl (C=O) group from the aldehyde. pressbooks.pub

C=O Stretch: The C=O stretching vibration in aldehydes gives rise to a strong, sharp absorption band, typically in the region of 1740–1720 cm⁻¹. udel.edu However, conjugation with the aromatic quinoline ring system is expected to lower this frequency. For related quinoline derivatives, this band has been observed at 1667 cm⁻¹ (for 5-chloro-8-hydroxyquinoline-7-carbaldehyde) and 1683.90 cm⁻¹ (for a 2-mercaptoquinoline-3-carbaldehyde (B6611392) derivative). mdpi.comrsc.org

O-H Stretch: The hydroxyl group (-OH) will produce a broad absorption band, typically in the range of 3600–3200 cm⁻¹, with the broadening resulting from hydrogen bonding. pressbooks.pub

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. libretexts.org The C=C stretching vibrations within the quinoline ring system result in multiple bands in the 1600–1430 cm⁻¹ region. pressbooks.pub

C-Cl Stretch: The vibration associated with the carbon-chlorine bond is expected to appear in the fingerprint region, generally between 850 and 550 cm⁻¹. libretexts.orgiosrjournals.org

The table below lists the expected characteristic IR absorption bands for the primary functional groups.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H stretch | 3600 - 3200 | Strong, Broad |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium to Weak |

| Aldehyde (HC=O) | C=O stretch | 1700 - 1660 | Strong |

| Aromatic C=C | C=C ring stretch | 1600 - 1430 | Medium to Strong |

| Chloroalkane (C-Cl) | C-Cl stretch | 850 - 550 | Medium to Strong |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a valuable complement to IR spectroscopy. It detects molecular vibrations that result in a change in polarizability. While specific Raman data for this compound is not available, studies on similar compounds, such as 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, have noted that fluorescence of the compound can sometimes interfere with or obscure the Raman signal. iosrjournals.org

When obtainable, a Raman spectrum provides a molecular fingerprint that is unique to the compound. It is particularly useful for observing symmetric vibrations and non-polar bonds that may be weak or absent in the IR spectrum. This technique would help to further confirm the structure of the quinoline backbone. mdpi.com

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and crucial information about its structure through the analysis of fragmentation patterns. chemguide.co.uk

The molecular formula of this compound is C₁₀H₆ClNO₂, corresponding to a molecular weight of approximately 207.61 g/mol . scbt.com In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 207. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic peak (M+2) would be expected at m/z 209 with an intensity of about one-third of the M⁺ peak. libretexts.org

Upon ionization, the molecular ion can undergo fragmentation. For quinoline carbaldehydes, a common fragmentation pathway is the initial loss of the carbonyl group. mdpi.com This can occur as a loss of the entire formyl radical (•CHO, 29 Da) or the loss of carbon monoxide (CO, 28 Da). mdpi.comlibretexts.org Subsequent fragmentations would involve the breakdown of the quinoline ring system.

The following table outlines potential key fragments and their corresponding m/z values.

| Ion/Fragment | Description | Expected m/z (for ³⁵Cl) |

| [C₁₀H₆ClNO₂]⁺• | Molecular Ion (M⁺) | 207 |

| [C₁₀H₆³⁷ClNO₂]⁺• | Isotopic Molecular Ion (M+2) | 209 |

| [C₉H₆ClNO]⁺• | Loss of CO from M⁺ | 179 |

| [C₉H₅ClNO]⁺ | Loss of H• from [M-CO]⁺ | 178 |

| [C₉H₆NO₂]⁺ | Loss of Cl• from M⁺ | 172 |

Despite a comprehensive search for scientific literature, no specific studies detailing the electrochemical characterization and redox behavior of this compound or its direct derivatives could be located.

Electrochemical techniques, such as cyclic voltammetry, are crucial for understanding the oxidation and reduction (redox) properties of a chemical compound. This information is valuable for applications in materials science, sensor development, and in understanding potential biochemical mechanisms.

While research exists on the electrochemical properties of other quinoline derivatives, the strict focus of this article on this compound prevents the inclusion of that data. For instance, studies on compounds like 8-hydroxy-quinoline-5-carbaldehyde have detailed their oxidation and reduction potentials, but this information is not directly transferable to the 7-chloro substituted analogue.

Therefore, the redox behavior of this compound remains an uncharacterized area in the scientific literature reviewed. Further research would be necessary to determine its electrochemical profile.

Computational and Theoretical Investigations of 7 Chloro 2 Hydroxyquinoline 3 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules from first principles. nih.gov For quinoline (B57606) derivatives, DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to predict a wide range of molecular characteristics with a high degree of accuracy. dergipark.org.tr These calculations form the foundation for the analyses described in the following sections.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 7-Chloro-2-hydroxyquinoline-3-carbaldehyde, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important due to the rotational freedom of the carbaldehyde group (-CHO) around the C-C single bond connecting it to the quinoline ring. Studies on similar molecules, such as 2-Chloro-7-methylquinoline-3-carbaldehyde, have identified multiple stable conformers (e.g., cis and trans isomers based on the orientation of the C=O bond relative to the ring). dergipark.org.trdergi-fytronix.com A potential energy surface scan, varying the key dihedral angle, would be performed to locate all energy minima and the transition states connecting them. The relative energies of these conformers, corrected for zero-point vibrational energy (ZPVE), would reveal the most stable or predominant form of the molecule under given conditions. dergipark.org.tr

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. eurjchem.com

The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are fundamental descriptors of molecular stability and reactivity.

HOMO: A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: A lower LUMO energy indicates a greater ability to accept electrons.

Energy Gap (ΔE): A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. eurjchem.com Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized.

For quinoline derivatives, the HOMO is typically localized over the fused ring system, while the LUMO may be distributed across the entire molecule, including the substituent groups. dergipark.org.tr DFT calculations would provide precise energy values for these orbitals and the resulting energy gap, offering insight into the molecule's electronic transitions and charge transfer capabilities. eurjchem.comdergipark.org.tr

Illustrative Table of Frontier Molecular Orbital Properties

| Parameter | Description | Typical Insight Gained |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO | Correlates with chemical stability and reactivity |

Chemical Reactivity Descriptors: Fukui Functions and Molecular Electrostatic Potential (MEP)

To further understand the reactivity of this compound, global and local reactivity descriptors derived from DFT would be analyzed.

Fukui Functions: These functions are used to identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density upon the addition or removal of an electron, one can pinpoint the most reactive sites, providing a more detailed picture of chemical behavior than simple atomic charges.

Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. eurjchem.com Different colors represent varying potential values:

Red/Yellow: Regions of negative potential (electron-rich), indicating sites prone to electrophilic attack. For this molecule, this would likely be around the oxygen and nitrogen atoms.

Blue: Regions of positive potential (electron-poor), indicating sites prone to nucleophilic attack, such as the hydrogen atom of the hydroxyl group.

Green: Regions of neutral potential.

The MEP map provides a clear, visual guide to the charge distribution and reactive sites of the molecule. dergi-fytronix.com

Charge Delocalization and Hyperconjugative Interactions (Natural Bond Orbital, NBO Analysis)

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. eurjchem.comdergi-fytronix.com It translates the complex, delocalized molecular orbitals into localized Lewis-type structures (bonds and lone pairs).

The key output of NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy resulting from the interaction between a filled (donor) orbital and an empty (acceptor) orbital. For this compound, significant interactions would be expected, such as:

π → π* interactions within the aromatic quinoline system, indicating electron delocalization.

n → π* interactions, involving the lone pairs (n) on the oxygen and nitrogen atoms donating into anti-bonding (π*) orbitals of the ring or the carbonyl group.

Illustrative Table for NBO Analysis Findings

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (O) | π(C=C) | Value would be calculated | Lone pair delocalization from hydroxyl oxygen into the ring |

| π (C=C) | π(C=C) | Value would be calculated | Intra-ring π-conjugation |

| LP (N) | π*(C=C) | Value would be calculated | Lone pair delocalization from ring nitrogen |

Prediction of Linear and Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge transfer characteristics, like many quinoline derivatives, are often investigated for their non-linear optical (NLO) properties. nih.govnih.gov These properties are relevant for applications in optoelectronics and photonics. Computational methods can predict these properties by calculating:

Linear Polarizability (α): Describes the linear response of the electron cloud to an external electric field.

First-Order Hyperpolarizability (β): Quantifies the second-order (non-linear) response to an electric field. A large β value is a key indicator of NLO activity.

DFT calculations can provide values for these parameters, allowing for an assessment of the NLO potential of this compound without the need for experimental synthesis and measurement. eurjchem.comnih.gov

Topological Analysis (Electron Localization Function, ELF; Localized Orbital Locator, LOL)

Topological analysis of electron density-based functions provides a deeper understanding of chemical bonding.

Electron Localization Function (ELF): ELF is a method used to map regions of high electron pair probability in a molecule. acs.org The analysis partitions the molecular space into basins, which correspond to atomic cores, covalent bonds, and lone pairs, providing a clear visual representation of the molecule's electronic structure. researchgate.net

Localized Orbital Locator (LOL): Similar to ELF, LOL is another function based on kinetic energy density that helps visualize areas of high electron localization. eurjchem.com It is particularly useful for distinguishing between different types of chemical bonds and lone pair regions.

For this compound, ELF and LOL analyses would precisely map the covalent bonds, the aromatic character of the rings, and the location of lone pairs on the heteroatoms. eurjchem.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in understanding the binding mechanism and affinity between a ligand and its target.

In a notable study, a copper (II) complex derived from this compound, referred to as CuL, was the subject of molecular docking investigations to predict its interaction with several key proteins. nih.govacs.orgacs.org The simulations were performed using the Autodock Vina software package, a widely used tool for predicting ligand-protein binding. nih.gov

The primary goal of molecular docking is to predict how a ligand fits into the binding site of a receptor and to estimate the strength of their interaction, commonly expressed as binding affinity or binding energy. Lower binding energy values typically indicate a more stable and favorable interaction.

For the CuL complex, docking studies revealed strong binding affinities to the active sites of proteins from Staphylococcus aureus, Escherichia coli, and human estrogen receptor alpha (ERα). nih.govacs.orgnih.govresearchgate.netsciprofiles.com The specific binding energies indicate potent interactions, which are detailed in the table below. nih.govacs.orgnih.govresearchgate.netsciprofiles.com

| Biological Target | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|

| Staphylococcus aureus protein | 2w9h | -8.1 |

| Escherichia coli protein | 6F86 | -9.6 |

| Estrogen Receptor Alpha (ERα) | 5GS4 | -10.2 |

The interactions underpinning these binding affinities are a mix of hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding pockets of the respective proteins. For instance, the docking with ERα showed significant interactions that contribute to the highly negative binding energy, suggesting a strong and stable complex is formed. nih.govacs.orgnih.govresearchgate.netsciprofiles.com These predictions of binding modes provide a structural basis for the observed biological activities of the compound's derivative.

Computational screening, through methods like molecular docking, allows for the rapid evaluation of a compound against a panel of known biological targets. This process can identify potential therapeutic applications or explain observed biological activity.

The investigation into the CuL complex serves as a prime example of this approach. nih.gov By docking the complex against a selection of proteins, researchers were able to identify potential antibacterial and anticancer targets. nih.govacs.org The selected targets were:

A protein from Staphylococcus aureus (PDB ID: 2w9h), a gram-positive bacterium responsible for a variety of infections.

A protein from Escherichia coli (PDB ID: 6F86), a gram-negative bacterium that can cause severe illness.

Human Estrogen Receptor Alpha (ERα) (PDB ID: 5GS4), a protein implicated in the progression of breast cancer.

The strong binding affinities predicted for these targets suggest that the derivative of this compound could have potential as an antibacterial agent and as an anticancer agent targeting estrogen receptor-positive cancers. nih.govacs.orgnih.govresearchgate.netsciprofiles.com This in silico screening provides a strong rationale for further experimental validation of these potential therapeutic uses. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. As of the latest literature review, no specific QSAR modeling studies have been published for this compound.

Biological Activities and Mechanistic Research in Vitro Studies

Antimicrobial Efficacy and Proposed Mechanisms

Initial research has highlighted the compound's ability to inhibit the growth of various pathogenic microorganisms, with further studies exploring the underlying molecular mechanisms and the potentiation of this activity through chemical modification.

While direct studies on 7-Chloro-2-hydroxyquinoline-3-carbaldehyde are limited, research on its closely related derivatives provides valuable insights into its potential antibacterial properties. For instance, Schiff bases derived from 2-chloroquinoline-3-carbaldehyde (B1585622) have demonstrated moderate activity against Gram-positive bacteria. researchgate.net Similarly, derivatives such as 7-chloro-2-methoxyquinoline-3-carbaldehyde and 7-chloro-2-ethoxyquinoline-3-carbaldehyde have shown inhibitory effects against a range of bacteria. researchgate.net

One study reported that 2,7-dichloroquinoline-3-carboxamide (a derivative) and 7-chloro-2-ethoxyquinoline-3-carbaldehyde exhibited good activity against Escherichia coli, with inhibition zones of 11.00 ± 0.04 mm and 12.00 ± 0.00 mm, respectively. semanticscholar.org Another derivative, 2,7-dichloroquinoline-3-carbonitrile, showed notable activity against Staphylococcus aureus and Pseudomonas aeruginosa. semanticscholar.org These findings suggest that the 7-chloroquinoline (B30040) scaffold is a viable backbone for the development of antibacterial agents. The presence of the chlorine atom on the quinoline (B57606) ring is often associated with enhanced antibacterial activity. nih.gov

Table 1: In Vitro Antibacterial Activity of 7-Chloroquinoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

| 2,7-dichloroquinoline-3-carboxamide | E. coli | 11.00 ± 0.04 |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | E. coli | 12.00 ± 0.00 |

| 2,7-dichloroquinoline-3-carbonitrile | S. aureus | 11.00 ± 0.03 |

| 2,7-dichloroquinoline-3-carbonitrile | P. aeruginosa | 11.00 ± 0.03 |

The antifungal potential of this compound has been more directly explored. A study focused on the synthesis and antifungal screening of novel Schiff bases derived from 7-substituted-2-hydroxy-quinoline-3-carbaldehydes reported significant findings. These derivatives were synthesized by reacting 7-substituted-2-hydroxyquinoline-3-carbaldehydes with various substituted hydrazides. The resulting Schiff bases were then screened for their in-vitro antifungal activity using the two-fold serial dilution method, with fluconazole (B54011) as the standard drug. Several of the synthesized compounds exhibited promising antifungal activity. This suggests that the this compound core is a valuable pharmacophore for developing new antifungal agents. nih.gov

Derivatives of 7-chloroquinoline have also been evaluated for their in vitro antifungal activity against a panel of oral fungi, including various Candida and Rhodotorula species. researchgate.net Some of these compounds demonstrated minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the standard antifungal drug fluconazole, indicating their potential as leads for the development of new antifungal treatments. researchgate.net

The precise molecular mechanisms by which this compound and its derivatives inhibit pathogen growth are still under investigation. However, research on the broader class of quinoline-based antimicrobials suggests potential modes of action. One of the primary proposed mechanisms is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair. semanticscholar.org By binding to this enzyme, quinolone compounds can disrupt these critical cellular processes, leading to bacterial cell death. The greater activity often observed against Gram-positive bacteria compared to Gram-negative bacteria may be attributed to differences in the cell wall structure, with the outer membrane of Gram-negative bacteria acting as a barrier to compound penetration. nih.gov

The antimicrobial activity of quinoline derivatives can be significantly enhanced through complexation with metal ions. mdpi.comnih.gov Studies on various transition metal complexes of Schiff bases derived from quinoline moieties have consistently shown that the metal complexes exhibit greater antimicrobial activity than the parent ligands. researchgate.netmdpi.com This enhancement is often attributed to the chelation theory, which posits that upon chelation, the polarity of the metal ion is reduced due to the overlap with the ligand orbitals. This process increases the lipophilicity of the complex, facilitating its penetration through the lipid membranes of microorganisms. Once inside the cell, the metal ion can interfere with normal cellular processes, such as enzyme function and protein synthesis, leading to enhanced antimicrobial effects. researchgate.netmdpi.com While specific studies on metal complexes of this compound are not extensively documented, the general principle suggests a promising avenue for potentiating its antimicrobial efficacy.

Anticancer Potential and Cellular Mechanisms

In addition to its antimicrobial properties, the 7-chloroquinoline scaffold has been investigated for its potential in cancer therapy.

For example, copper(II) complexes of 8-hydroxyquinoline (B1678124) derivatives have been shown to induce significant cytotoxicity in MCF-7 cells, with IC50 values indicating high potency. rsc.org These complexes have been observed to promote cellular detachment, nuclear condensation, and membrane destabilization, ultimately leading to apoptosis. rsc.org The cytotoxic effects of these compounds are often dose-dependent. The mechanism of cell death is frequently linked to the induction of apoptosis, a form of programmed cell death that is a key target in cancer therapy. nih.gov The structural features of the quinoline ring and the nature of its substituents play a crucial role in determining the cytotoxic efficacy. researchgate.net

Exploration of Apoptosis Induction and Other Cellular Signaling Pathways

The induction of apoptosis, or programmed cell death, is a primary mechanism for many cytotoxic agents used in cancer therapy. Research into 7-chloroquinoline derivatives has shown their potential to trigger this pathway in cancer cells.

Studies on a series of 7-chloroquinoline-1,2,3-triazoyl carboxamides revealed significant cytotoxic activity against both hormonal-dependent (MCF-7) and hormonal-independent (MDA-MB-231) breast cancer cell lines in a dose-dependent manner. nih.gov One derivative, QTCA-1, was particularly effective against the triple-negative MDA-MB-231 cells, inducing apoptosis in 80.4% of these cells compared to only 16.8% in MCF-7 cells. nih.gov This suggests a selective activity for hormone-independent cancer types. nih.gov

Further investigations with these compounds on human bladder carcinoma cells (5637) also confirmed dose- and time-dependent cytotoxic effects. nih.gov The derivatives induced significant cell death, cell cycle arrest in the G0/G1 phase, and apoptosis. nih.gov Similarly, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been shown to induce apoptosis in HuT78 lymphoma cells. mdpi.com After 24 hours of treatment, these compounds caused a disruption of the mitochondrial membrane potential, a key event in the apoptotic cascade. mdpi.com The treated cells showed a significant increase in both early and late apoptotic populations. mdpi.com Another study highlighted that various 7-chloro-(4-thioalkylquinoline) derivatives also exert their antiproliferative effects by inducing apoptosis. mdpi.com

| Quinoline Derivative Class | Cancer Cell Line | Key Apoptotic Finding | Source |

|---|---|---|---|

| 7-chloroquinoline-1,2,3-triazoyl carboxamides (QTCA-1) | MDA-MB-231 (Triple Negative Breast Cancer) | 80.4% of cells were apoptotic after treatment. | nih.gov |

| 7-chloroquinoline-1,2,3-triazoyl carboxamides | 5637 (Human Bladder Carcinoma) | Induced significant cell death and G0/G1 phase arrest. | nih.gov |

| 7-chloro-4-aminoquinoline-benzimidazole hybrids | HuT78 (Lymphoma) | Caused disruption of mitochondrial membrane potential. | mdpi.com |

Synergistic Effects in Metallodrug Development for Cancer Therapy

The development of metallodrugs, which are metal-based compounds used for therapeutic purposes, represents a significant area of cancer research. nih.gov Quinoline derivatives, particularly those with chelating functional groups like hydroxyls, are valuable ligands in the design of such complexes. While research specifically on this compound in this context is emerging, related structures provide insight into the potential synergies.

For instance, copper(II) complexes with 8-hydroxyquinoline-derived hydrazones have shown high potential as anticancer agents. nih.gov These complexes can engage in redox reactions within the cell, increasing reactive oxygen species (ROS) and triggering cell death pathways. nih.govnih.gov The quinoline ligand plays a crucial role in stabilizing the metal ion and facilitating its transport into cancer cells. nih.gov The ability of elesclomol, a small molecule drug, to bind with copper(II) in the bloodstream and be readily taken up by cancer cells exemplifies this mechanism. nih.gov This suggests that the 7-chloro-2-hydroxyquinoline (B152736) scaffold could be effectively utilized in creating novel metallodrugs, where the quinoline moiety and the metal center work synergistically to enhance cytotoxic activity against tumors. nih.gov

Antioxidant Properties and Free Radical Scavenging Capacities

Free radicals and other reactive oxygen species are products of metabolic activities that can lead to oxidative stress, a condition implicated in numerous chronic diseases. researchgate.net Antioxidants mitigate this damage by neutralizing free radicals. Several studies have highlighted the antioxidant and free radical scavenging potential of quinoline derivatives.

In a study focused on 2-chloroquinoline-3-carbaldehydes, various derivatives were synthesized and tested for their antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.net One compound, in particular, demonstrated a remarkable 92.96% radical scavenging activity, while others showed activity in the range of 84.65% to 85.75%. researchgate.net The presence of a free aldehyde group on the quinoline ring has been suggested to contribute to the scavenging of hydroxyl radicals. researchgate.net

| Quinoline Derivative Class | Assay | Result | Source |

|---|---|---|---|

| 2-chloroquinoline-3-carbaldehydes (Compound 1g) | DPPH Radical Scavenging | 92.96% scavenging activity | researchgate.net |

| 2-chloroquinoline-3-carbaldehydes (Compounds 1b, 1c, 2b, 2e, 2f) | DPPH Radical Scavenging | 84.65% to 85.75% scavenging activity | researchgate.net |

| Quinoline-hydrazone derivative | DPPH Radical Scavenging | IC50 = 843.52 ppm (weaker than ascorbic acid) | nih.gov |

Enzyme Inhibition Studies

The ability of small molecules to inhibit specific enzymes is a cornerstone of modern pharmacology. Quinoline derivatives have been explored as inhibitors for various enzymes. Research on derivatives of 4-hydroxyquinoline-2 and -3-carboxylic acids has demonstrated their capacity to inhibit several dehydrogenase enzymes, including L-Lactate Dehydrogenase, Malate Dehydrogenase, Glyceraldehyde-3-Phosphate Dehydrogenase, and Glutamate Dehydrogenase. nih.gov This indicates that the hydroxyquinoline scaffold can interact with the active sites of these enzymes, disrupting their catalytic function. nih.gov While this study did not use this compound itself, it establishes the potential of the core structure in enzyme inhibition.

Broader In Vitro Biological Spectrum of Quinoline Derivatives (Contextual Relevance)

To fully appreciate the significance of this compound, it is useful to consider the broader biological activities demonstrated by the wider class of quinoline derivatives.

Quinoline-based compounds have historically been pivotal in the fight against protozoal diseases, most notably malaria. researchgate.net Modern research continues to explore new quinoline derivatives for a range of parasitic infections.

In one study, novel quinoline derivatives were evaluated in vitro against a panel of trypanosomatid protozoa. nih.govresearchgate.net Several compounds showed significant activity against Trypanosoma brucei rhodesiense, the parasite responsible for sleeping sickness, with EC50 values in the submicromolar range (e.g., 0.19 µM, 0.68 µM). nih.govresearchgate.net These compounds also displayed high selectivity, being approximately 100-fold more toxic to the parasite than to human lung fibroblasts. nih.govresearchgate.net Other research has identified new amide derivatives of 3-aminoquinoline (B160951) with potent antitrypanosomal activity, with some compounds showing IC50 values as low as 1.0 nM, which is more active than the reference drug melarsoprol (B1676173) (IC50 5 nM). plos.org Additionally, newly designed quinoline derivatives have been tested against Plasmodium falciparum (malaria), Leishmania donovani, and Trypanosoma brucei brucei, showing IC50 values in the micromolar range. tandfonline.com

Inflammation is a complex biological response, and its dysregulation can lead to chronic diseases. researchgate.net Quinoline derivatives have been investigated for their anti-inflammatory properties.

One study involving a quinoline isolated from Spondias pinnata bark demonstrated effective suppression of pro-inflammatory mediators in a lipopolysaccharide (LPS)-stimulated macrophage model. acs.org The compound significantly inhibited the overproduction of nitric oxide (NO), tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-1β. acs.org Another investigation into a quinoline derivative showed a reduction in nitric oxide generation and the DNA binding of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response. nih.gov The synthesis of quinoline-thiazolidinedione hybrids has also been explored as a strategy to develop new anti-inflammatory agents by modulating cytokines involved in the inflammatory cascade. researchgate.net

Emerging Applications and Future Research Perspectives

Role in Organic Synthesis as a Key Building Block for Diverse Compounds

7-Chloro-2-hydroxyquinoline-3-carbaldehyde and its close analogs are considered highly reactive and versatile synthons in organic synthesis. rsc.org The presence of the aldehyde group and the chlorine atom provides two distinct reaction sites, allowing for the construction of a wide array of more complex heterocyclic systems. researchgate.net

The aldehyde functional group is particularly reactive towards condensation reactions. rsc.org It readily reacts with various amines and hydrazines to produce Schiff bases, which are valuable intermediates for synthesizing further derivatives. rsc.org Furthermore, the aldehyde group facilitates cyclization reactions, enabling the creation of fused quinoline (B57606) heterocyclic systems. rsc.org

The chloro-substituent can be targeted in nucleophilic substitution reactions, allowing for the introduction of different functional groups at the 2-position of the quinoline ring. For instance, reactions with thiols can yield (alkylthiol)quinoline derivatives. researchgate.net The combination of reactions at both the aldehyde and chloro positions allows for the synthesis of complex, polycyclic molecules. For example, reactions can lead to the formation of fused systems such as:

Pyrrolo[3,4-b]quinolinones rsc.org

Pyrazolo[3,4-b]quinolines rsc.org

Tetrazolo[1,5-a]quinolines rsc.org

This reactivity makes 2-chloroquinoline-3-carbaldehyde (B1585622) analogs, including the 7-chloro-2-hydroxy variant, crucial building blocks for generating libraries of diverse compounds for further investigation. researchgate.netrsc.org

Table 2: Synthetic Transformations of the Quinoline-3-carbaldehyde Scaffold

| Reagent/Reaction Type | Resulting Structure/Compound Class |

|---|---|

| Amines / Hydrazines | Schiff Bases |

| Formamide (B127407) / Formic Acid | Pyrrolo[3,4-b]quinolinone |

| Phenyl hydrazine (B178648) (intramolecular cyclization) | Pyrazolo[3,4-b]quinoline |

| Sodium azide | Tetrazolo[1,5-a]quinoline |

This data is based on reactions of analogous 2-chloroquinoline-3-carbaldehydes. rsc.orgresearchgate.net

Potential in Functional Materials Science and Engineering

The quinoline framework is not only important in biology but also has applications in materials science. dergi-fytronix.com Derivatives of quinoline have been investigated for their use in dyes, pesticides, and optical materials. dergi-fytronix.com The 8-hydroxyquinoline (B1678124) (8-HQ) moiety, structurally related to the 2-hydroxyquinoline (B72897) core, is a well-known potent lipophilic metal chelator. rroij.com This chelating ability allows it to form stable complexes with a variety of metal ions, a property that is exploited in analytical chemistry for metal extraction and sensing. rroij.com

Given these precedents, this compound holds potential as a precursor for novel functional materials. The hydroxyquinoline part of the molecule could be used to design fluorescent chemosensors for detecting specific metal ions. rroij.com Modifications through the aldehyde and chloro groups could be used to tune the electronic and photophysical properties of the resulting molecules, potentially leading to new dyes or components for organic light-emitting diodes (OLEDs). rroij.com

Rational Design and Development of Next-Generation Bioactive Scaffolds

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a vast spectrum of biological activities. rsc.orgresearchgate.net Derivatives have shown a wide range of pharmacological properties, making them attractive frameworks for drug discovery. researchgate.net

This compound serves as an excellent starting point for the rational design of new bioactive molecules. mdpi.com By strategically modifying the scaffold at its reactive aldehyde and chloro positions, chemists can systematically alter the molecule's properties to enhance its interaction with biological targets. The goal of rational drug design is to create molecules that fulfill a specific purpose, and this scaffold provides the tools to do so. mdpi.com

The diverse biological activities reported for quinoline derivatives underscore the potential of this scaffold. researchgate.net Researchers have synthesized and tested quinoline-based compounds for a multitude of therapeutic applications. researchgate.netnih.gov

Table 3: Potential Biological Activities of Quinoline-Based Scaffolds

| Biological Activity |

|---|

| Anticancer / Antitumor |

| Antibacterial |

| Antifungal |

| Antimalarial |

| Anti-inflammatory |

| Antiviral / Anti-HIV |

| Antituberculosis |

This data is compiled from multiple sources. researchgate.netrroij.comnih.gov

The design of next-generation scaffolds involves creating hybrids or fused heterocycles to improve therapeutic activity. researchgate.net For example, new quinoline derivatives can be designed and synthesized to target specific enzymes or receptors involved in disease pathways, with the aim of developing potent lead compounds with good efficacy and low toxicity. nih.gov

Interdisciplinary Research Directions and Collaborative Opportunities

The multifaceted potential of this compound necessitates an interdisciplinary research approach. Future progress will rely on collaborations between scientists from various fields.

Organic and Medicinal Chemistry: Synthetic chemists are needed to continue exploring the reactivity of this building block, creating novel derivatives and libraries of compounds. rsc.orgresearchgate.net Their expertise is crucial for lead optimization in drug discovery programs.

Materials Science and Engineering: Collaborations with materials scientists can unlock the potential of this compound in functional materials. rsc.org This includes designing and testing new chemosensors, dyes, and electronic materials derived from the quinoline scaffold.

Pharmacology and Biology: Biologists and pharmacologists are essential for screening new derivatives for biological activity, elucidating their mechanisms of action, and evaluating their potential as therapeutic agents. researchgate.netrroij.com

Computational Chemistry: Computational modelers can aid in the rational design of new molecules by predicting their properties and interactions with biological targets, thereby guiding synthetic efforts and prioritizing compounds for testing. mdpi.com

Future research should focus on the systematic synthesis of derivatives of this compound and the thorough evaluation of their properties. This includes exploring its utility in creating advanced materials and developing new therapeutic agents to address unmet medical needs. Such collaborative efforts will ensure that the full potential of this versatile chemical scaffold is realized.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Chloro-2-hydroxyquinoline-3-carbaldehyde, and how can reaction conditions be optimized for higher yields?